N-Ethyltetrahydro-2-furanamine
Description
N-Ethyltetrahydro-2-furanamine (systematic name: N-ethyltetrahydrofuran-2-ylmethanamine) is a secondary amine featuring a tetrahydrofuran (THF) ring substituted with an ethylamine group.
Properties
CAS No. |
887590-74-1 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-ethyloxolan-2-amine |
InChI |
InChI=1S/C6H13NO/c1-2-7-6-4-3-5-8-6/h6-7H,2-5H2,1H3 |
InChI Key |
RTXDVVBGOHPKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCO1 |
Origin of Product |
United States |
Scientific Research Applications
N-Ethyltetrahydro-2-furanamine is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-Ethyltetrahydro-2-furanamine exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of N-Ethyltetrahydro-2-furanamine and its analogs:
Key Observations :
- Lipophilicity : The ethyl group in this compound likely increases membrane permeability compared to methyl or polar methoxyethyl analogs .
- Steric Effects : Bulky substituents (e.g., diphenyl in ) reduce reactivity in nucleophilic reactions but enhance binding specificity in drug design.
- Electronic Effects : Fluorobenzyl derivatives (e.g., ) introduce electron-withdrawing groups, altering reaction kinetics in coupling steps.
This compound
Ethyl groups may stabilize intermediates in alkylation or acylation reactions.
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis : Methyl and benzyl THF amines are critical in constructing bioactive molecules (e.g., antiviral agents) . Ethyl derivatives may optimize pharmacokinetics in lead compounds.
- Material Science : Methoxyethyl variants (e.g., ) are explored in ionic liquids for battery electrolytes, leveraging their stability and conductivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
